N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a heterocyclic compound that features a furan ring, a pyrazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under reflux conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of a nitro group yields an amine derivative .
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-carbaldehyde share the furan ring structure.
Pyrazole Derivatives: Compounds like 5-amino-1H-pyrazole-4-carboxamide and its derivatives are structurally similar.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and its analogs share the benzamide group.
Uniqueness
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to the combination of the furan, pyrazole, and benzamide moieties in a single molecule.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(12-5-2-1-3-6-12)17-14-8-9-16-18(14)11-13-7-4-10-20-13/h1-10H,11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXBMGDCQGZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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